4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a thiol group attached to the triazole ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to have multidirectional biological activity . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
It’s known that 1,2,4-triazoles have significant antibacterial activity .
Action Environment
It’s known that the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution .
Biochemical Analysis
Biochemical Properties
4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . It interacts with enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the antioxidant capacity of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, it competitively inhibits lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis in fungal cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of microbial growth and persistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Nucleophiles: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Cyclization Conditions: Acidic or basic conditions, often requiring heating.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Triazoles: Resulting from nucleophilic substitution reactions.
Fused Ring Systems: Formed through cyclization reactions.
Scientific Research Applications
4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Comparison with Similar Compounds
4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different substituent on the phenyl ring.
3-Amino-5-methylthio-1H-1,2,4-triazole: Contains a methylthio group instead of a methoxy-substituted phenyl ring.
1H-1,2,4-Triazole-3-thiol: Lacks the amino and methoxy-substituted phenyl groups.
Uniqueness: 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both the methoxy-substituted phenyl ring and the thiol group, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-14-7-5-3-2-4-6(7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZCJPZWGBBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354794 | |
Record name | 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-26-9 | |
Record name | 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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